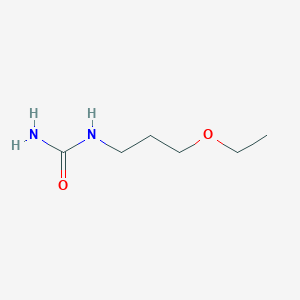

(3-Ethoxypropyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3-Ethoxypropyl)urea” is a biochemical used for proteomics research . It has a molecular formula of C6H14N2O2 and a molecular weight of 146.19 .

Chemical Reactions Analysis

Urea undergoes various chemical reactions. For instance, urea can decompose through thermolysis and hydrolysis when dispersively dosed into the hot exhaust pipe . Another study discussed the electrooxidation of urea, a technique that applies a current to the dialysate to convert urea into nitrogen, carbon dioxide, and hydrogen gas .

Wissenschaftliche Forschungsanwendungen

Biosensor Development

Research indicates the potential use of urea-based compounds in biosensor technology. For instance, a study by Lai et al. (2017) developed a urea potentiometric biosensor for detecting urea concentrations. This biosensor could be relevant in industrial processes and medical diagnostics, such as monitoring diabetes, kidney damage, or liver malfunction (Lai, Foot, Brown, & Spearman, 2017).

Chromatography

Silva et al. (2003) explored the creation of new stationary phases for high-performance liquid chromatography, using monofunctional C18 urea stationary phases. This research is significant for improving the separation of various compounds in analytical chemistry (Silva, Jardim, & Airoldi, 2003).

Polymerization and Chemical Synthesis

Annby et al. (2001) studied the use of urea in the dehydration of trimethylolpropane to form oxetane, a component in cationic ring-opening polymerization. This demonstrates urea's role in large-scale chemical production, owing to its low cost and non-toxic nature (Annby, Rehnberg, Samuelsson, & Teichert, 2001).

Bioconjugation and Peptide Synthesis

Kubilius and Tu (2017) investigated the impact of 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide and its urea derivative in circular dichroism studies, crucial for understanding secondary structural changes in biological molecules (Kubilius & Tu, 2017).

Fertilizer Efficiency and Environmental Impact

Sanz-Cobeña et al. (2011) researched the effectiveness of water addition and urease inhibitors in reducing ammonia emissions from urea-based fertilizers. This is crucial for both economic and environmental aspects of agricultural practices (Sanz-Cobeña, Misselbrook, Camp, & Vallejo, 2011).

Medical Diagnostics

In the field of medical diagnostics, Erfkamp, Guenther, and Gerlach (2019) developed a hydrogel-based urea sensor. This sensor is crucial for biomedical applications, including monitoring urea as a metabolic product (Erfkamp, Guenther, & Gerlach, 2019).

Safety and Hazards

Zukünftige Richtungen

“(3-Ethoxypropyl)urea” is currently used for proteomics research . In the broader context of urea research, there is interest in developing materials to remove urea from water and potentially convert it into hydrogen gas . This could have significant implications for the treatment of urea-enriched wastewater and the production of clean energy.

Eigenschaften

IUPAC Name |

3-ethoxypropylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-2-10-5-3-4-8-6(7)9/h2-5H2,1H3,(H3,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCWCFQLRDEUQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2505228.png)

![N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2505233.png)

![N-[4-(butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2505237.png)

![ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505241.png)

![5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2505243.png)

![1-Cyclopropylsulfonyl-4-[(2,5-dimethylphenyl)methyl]piperazine](/img/structure/B2505244.png)

![3-(4-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505246.png)